molecular formula C5H3ClF2N2O B12964341 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one

6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one

Katalognummer: B12964341
Molekulargewicht: 180.54 g/mol
InChI-Schlüssel: IVTVNSBRWSSOJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one typically involves the use of organolithium reagents. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine undergoes substitution with an organolithium reagent . The reaction conditions often include low temperatures (e.g., -78°C) and the use of solvents like tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors, disrupting normal biological processes . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Chloro-3-(difluoromethyl)pyrimidin-4(3H)-one is unique due to the presence of both chlorine and difluoromethyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable scaffold for drug development and agrochemical research.

Eigenschaften

Molekularformel

C5H3ClF2N2O

Molekulargewicht

180.54 g/mol

IUPAC-Name

6-chloro-3-(difluoromethyl)pyrimidin-4-one

InChI

InChI=1S/C5H3ClF2N2O/c6-3-1-4(11)10(2-9-3)5(7)8/h1-2,5H

InChI-Schlüssel

IVTVNSBRWSSOJH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CN(C1=O)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.